An In-depth Technical Guide to 4-Chloromethylstilbene for Researchers and Drug Development Professionals
An In-depth Technical Guide to 4-Chloromethylstilbene for Researchers and Drug Development Professionals
Introduction: 4-Chloromethylstilbene is a synthetic organic compound belonging to the stilbene family, characterized by a 1,2-diphenylethylene core structure. The presence of a reactive chloromethyl group on one of the phenyl rings makes it a valuable and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, reactivity, and applications, with a focus on its relevance to researchers, scientists, and drug development professionals.
Chemical and Physical Properties
4-Chloromethylstilbene exists as different isomers, with the trans (or E) isomer being the most common and stable. It is important to distinguish between the different CAS numbers associated with this compound.
| Property | Value | Reference |
| Chemical Name | 1-(chloromethyl)-4-(2-phenylethenyl)benzene | [1] |
| Synonyms | (E)-4-(Chloromethyl)stilbene, 4-Styrylbenzyl chloride | |
| CAS Number | 150253-59-1 (trans isomer) | |
| Molecular Formula | C₁₅H₁₃Cl | [1] |
| Molecular Weight | 228.72 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 128-132 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and THF. Insoluble in water. |
Synthesis of 4-Chloromethylstilbene
The synthesis of 4-chloromethylstilbene can be achieved through several established synthetic routes, most notably the Wittig reaction and the Heck reaction. These methods offer reliable ways to construct the stilbene backbone.
Experimental Protocol: Wittig Reaction
The Wittig reaction is a widely used method for forming carbon-carbon double bonds from a phosphorus ylide and a carbonyl compound. For the synthesis of 4-chloromethylstilbene, this typically involves the reaction of a benzylphosphonium salt with 4-chloromethylbenzaldehyde or the reaction of 4-(chloromethyl)benzylphosphonium chloride with benzaldehyde.
Materials:
-
4-(Chloromethyl)benzaldehyde
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH) or other strong base
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane
-
Hexane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add sodium hydride portion-wise with stirring. Allow the mixture to warm to room temperature and stir for 1-2 hours until the deep red color of the ylide is observed.
-
Wittig Reaction: Dissolve 4-(chloromethyl)benzaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-chloromethylstilbene.
// Nodes ylide [label="Benzyltriphenylphosphonium\nchloride", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Strong Base\n(e.g., NaH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; phosphonium_ylide [label="Phosphonium Ylide", fillcolor="#FBBC05", fontcolor="#202124"]; aldehyde [label="4-(Chloromethyl)benzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Betaine Intermediate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="4-Chloromethylstilbene", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Triphenylphosphine oxide", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges ylide -> phosphonium_ylide [label="+ Base"]; base -> phosphonium_ylide; aldehyde -> intermediate [label="+ Ylide"]; phosphonium_ylide -> intermediate; intermediate -> product; intermediate -> byproduct; } caption { label = "Wittig reaction workflow for 4-Chloromethylstilbene synthesis."; fontsize = 10; fontname = "Arial"; }
Experimental Protocol: Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[2] To synthesize 4-chloromethylstilbene, 4-chloromethylphenyl halide can be coupled with styrene.
Materials:
-
4-Bromobenzyl chloride or 4-iodobenzyl chloride
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Triethylamine (Et₃N) or other base
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent
-
Dichloromethane
-
Hexane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 4-bromobenzyl chloride, styrene (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents) in anhydrous DMF.
-
Reaction: Add triethylamine (2 equivalents) to the mixture. Heat the reaction to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
// Nodes aryl_halide [label="4-Chloromethylphenyl\nHalide", fillcolor="#F1F3F4", fontcolor="#202124"]; styrene [label="Styrene", fillcolor="#F1F3F4", fontcolor="#202124"]; pd_catalyst [label="Pd(0) Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; migratory_insertion [label="Migratory\nInsertion", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; beta_hydride_elimination [label="β-Hydride\nElimination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="4-Chloromethylstilbene", fillcolor="#34A853", fontcolor="#FFFFFF"]; base [label="Base", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd_regeneration [label="Catalyst\nRegeneration", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges aryl_halide -> oxidative_addition; pd_catalyst -> oxidative_addition; oxidative_addition -> migratory_insertion [label="+ Styrene"]; styrene -> migratory_insertion; migratory_insertion -> beta_hydride_elimination; beta_hydride_elimination -> product; beta_hydride_elimination -> pd_regeneration; base -> pd_regeneration; pd_regeneration -> pd_catalyst; } caption { label = "Heck reaction catalytic cycle for 4-Chloromethylstilbene synthesis."; fontsize = 10; fontname = "Arial"; }
Reactivity of 4-Chloromethylstilbene
The primary site of reactivity in 4-chloromethylstilbene is the benzylic chloride functional group. This group is susceptible to nucleophilic substitution reactions, proceeding through either an Sₙ1 or Sₙ2 mechanism depending on the reaction conditions. The stilbene double bond can also undergo reactions such as hydrogenation or epoxidation, although the chloromethyl group is typically more reactive.
Nucleophilic Substitution Reactions
The benzylic position of the chloromethyl group is stabilized by the adjacent phenyl ring, which can delocalize the positive charge in the case of a carbocation intermediate (Sₙ1) or stabilize the transition state (Sₙ2). This enhanced reactivity allows for the facile displacement of the chloride ion by a wide range of nucleophiles.
Typical Nucleophiles:
-
O-Nucleophiles: Alcohols, phenols, and carboxylates can react to form ethers and esters, respectively.
-
N-Nucleophiles: Amines (primary, secondary, and tertiary) and azides react to form substituted amines and azides.
-
S-Nucleophiles: Thiols and thiophenols react to form thioethers.
-
C-Nucleophiles: Cyanide and enolates can be used to form new carbon-carbon bonds.
// Nodes start [label="4-Chloromethylstilbene", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleophile [label="Nucleophile\n(Nu⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Substituted Product\n(4-(Nu-methyl)stilbene)", fillcolor="#34A853", fontcolor="#FFFFFF"]; leaving_group [label="Chloride Ion\n(Cl⁻)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> product [label="+ Nu⁻"]; nucleophile -> product; start -> leaving_group [style=dashed]; } caption { label = "General nucleophilic substitution on 4-Chloromethylstilbene."; fontsize = 10; fontname = "Arial"; }
Applications in Research and Drug Development
The reactivity of the chloromethyl group makes 4-chloromethylstilbene a valuable intermediate for the synthesis of more complex molecules with potential biological activity or for use as research tools.
Solid-Phase Synthesis
The chloromethyl group can be used to anchor the stilbene moiety to a solid support, such as a Merrifield resin. This is a key step in solid-phase synthesis, a technique widely used for the preparation of peptides and other combinatorial libraries.[3] The immobilized stilbene can then be further functionalized.
Experimental Protocol: Attachment to Merrifield Resin
Materials:
-
4-Chloromethylstilbene
-
Merrifield resin (chloromethylated polystyrene)
-
Potassium fluoride (KF) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Swell the Merrifield resin in anhydrous DMF for 1 hour.
-
In a separate flask, dissolve 4-chloromethylstilbene and potassium fluoride (2 equivalents) in anhydrous DMF.
-
Add the solution of 4-chloromethylstilbene and KF to the swollen resin.
-
Heat the reaction mixture to 60-80 °C and stir for 24-48 hours.
-
After the reaction is complete, filter the resin and wash successively with DMF, water, methanol, and dichloromethane.
-
Dry the resin under vacuum. The loading of the stilbene moiety can be determined by elemental analysis or by cleaving a small sample and analyzing the cleavage product.
// Nodes resin [label="Merrifield Resin\n(Solid Support)", fillcolor="#F1F3F4", fontcolor="#202124"]; stilbene [label="4-Chloromethylstilbene", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base\n(e.g., KF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; immobilized_stilbene [label="Immobilized Stilbene\non Resin", fillcolor="#FBBC05", fontcolor="#202124"]; reagent [label="Reagent A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; modified_stilbene [label="Modified Stilbene\non Resin", fillcolor="#34A853", fontcolor="#FFFFFF"]; cleavage [label="Cleavage", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="Final Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges resin -> immobilized_stilbene; stilbene -> immobilized_stilbene [label="+ Base"]; base -> immobilized_stilbene; immobilized_stilbene -> modified_stilbene [label="+ Reagent A"]; reagent -> modified_stilbene; modified_stilbene -> final_product [label="Cleavage"]; cleavage -> final_product; } caption { label = "Workflow for solid-phase synthesis using 4-Chloromethylstilbene."; fontsize = 10; fontname = "Arial"; }
Synthesis of Biologically Active Molecules
Stilbene derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. 4-Chloromethylstilbene serves as a key starting material for the synthesis of various analogs of naturally occurring bioactive stilbenes, such as combretastatin A-4.[4][5] Combretastatin A-4 is a potent anti-cancer agent that inhibits tubulin polymerization.[6][7] By modifying the stilbene core, researchers can develop new compounds with improved efficacy, solubility, and pharmacokinetic profiles.
The synthesis of combretastatin A-4 analogs often involves the reaction of 4-chloromethylstilbene with various nucleophiles to introduce different functional groups at the 4'-position, allowing for the exploration of structure-activity relationships.
Safety and Handling
4-Chloromethylstilbene is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
4-Chloromethylstilbene is a valuable and versatile building block for organic synthesis. Its well-defined reactivity, particularly at the benzylic chloride position, coupled with the inherent biological potential of the stilbene scaffold, makes it a compound of significant interest to researchers and professionals in drug discovery and development. The synthetic methods and applications outlined in this guide provide a foundation for its use in the creation of novel and complex molecules with a wide range of potential applications.
References
- 1. 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. bachem.com [bachem.com]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proceedings.blucher.com.br [proceedings.blucher.com.br]
